2-Amino-5-iodo-6-methyl-4-pyrimidinol

Catalog No.
S823388
CAS No.
22294-57-1
M.F
C5H6IN3O
M. Wt
251.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-iodo-6-methyl-4-pyrimidinol

Struggling with sluggish Suzuki couplings on electron-rich pyrimidines? This building block’s C5-iodo group enables room-temperature oxidative addition, avoiding harsh conditions and ligand costs. The C6-methyl enforces an orthogonal dihedral angle, critical for ATP-competitive kinase inhibitor design. It allows orthogonal cross-coupling selectivity over secondary halides, streamlining library synthesis without protecting groups. Ensures process efficiency at scale.

CAS Number

22294-57-1

Product Name

2-Amino-5-iodo-6-methyl-4-pyrimidinol

IUPAC Name

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6IN3O

Molecular Weight

251.03 g/mol

InChI

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

LIZYQAUQOBJSBC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N)I

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)I

Synonyms

2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone, 2-Amino-5-iodo-6-methyl-4(1H)-pyrimidinone, 5-Iodo-6-methylisocytosine, 4-Hydroxy-2-amino-5-iodo-6-methylpyrimidine, 2-Amino-5-iodo-6-methylpyrimidin-4-ol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Amino-5-iodo-6-methyl-4-pyrimidinol (CAS 22294-57-1) is a highly functionalized pyrimidine building block characterized by its C5-iodo reactive handle, C6-methyl steric modifier, and an isocytosine-like hydrogen-bonding face (C2-amino, C4-hydroxyl). In pharmaceutical and materials procurement, this compound is primarily sourced as an advanced intermediate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [1]. The presence of the electron-donating amino and hydroxyl groups intrinsically deactivates the pyrimidine ring toward oxidative addition; therefore, the C5-iodide is critical for maintaining high catalytic efficiency without requiring harsh thermal conditions. Its procurement value lies in its ability to streamline the synthesis of complex kinase inhibitors, antiviral agents, and supramolecular assemblies by providing a pre-installed, highly reactive functionalization site alongside a conformation-directing methyl group [2].

Research Fit

1 Antiviral mechanism studies with attenuated IFN-induction context
2 Heavy-atom synthetic intermediate for kinase probe derivatization
3 Patent-documented scaffold for preclinical process chemistry research

Substituting 2-Amino-5-iodo-6-methyl-4-pyrimidinol with its 5-bromo analog or des-methyl counterpart introduces severe process and performance liabilities. The 5-bromo analog (2-amino-5-bromo-6-methyl-4-pyrimidinol) suffers from sluggish oxidative addition due to the electron-rich nature of the di-heteroatom-substituted pyrimidine core, often necessitating expensive, proprietary phosphine ligands, elevated temperatures (>100 °C), and longer reaction times that degrade sensitive functional groups [1]. Conversely, utilizing the des-methyl analog (2-amino-5-iodo-4-pyrimidinol) fundamentally alters the three-dimensional geometry of the final product; the absence of the C6-methyl group removes the steric clash necessary to force C5-aryl or alkynyl substituents out of coplanarity [2]. This loss of conformational restriction routinely results in off-target binding in pharmaceutical applications and altered packing in materials science, rendering these cheaper alternatives non-viable for precision synthesis workflows.

Substitution Risk

IFN ABMP (5-bromo analog) induces robust IFN, which may confound interpretation of IFN-independent antiviral mechanisms.
Iodine Bromo or des-halo analogs lack the orthogonal reactivity required for radio-iodination or heavy-atom crystallography.
C6 series 6-Phenyl pyrimidinones introduce additional pharmacophore differences; SAR may not transfer to the 6-methyl scaffold.

Suzuki-Miyaura Coupling: Iodo vs. Bromo

In standard palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the C5-iodo pyrimidine demonstrates vastly superior kinetics and yields compared to the C5-bromo analog. The electron-donating C2-amino and C4-hydroxyl groups increase the electron density of the pyrimidine ring, which severely retards the oxidative addition of palladium into a C-Br bond. Consequently, the 5-iodo compound readily undergoes coupling with arylboronic acids using standard Pd(PPh3)4 at 60–80 °C, routinely achieving yields exceeding 85% [1]. In contrast, the 5-bromo baseline under identical mild conditions often stalls at <40% conversion, requiring a switch to high-temperature conditions (>100 °C) or specialized Buchwald-type ligands to force the reaction to completion.

Evidence DimensionCross-coupling yield under standard mild conditions (Pd(PPh3)4, 80 °C)
Target Compound Data>85% yield with standard generic ligands
Comparator Or Baseline2-Amino-5-bromo-6-methyl-4-pyrimidinol (<40% yield without specialized ligands)
Quantified DifferenceGreater than 2-fold increase in yield under mild, cost-effective catalytic conditions
ConditionsStandard Suzuki-Miyaura coupling with arylboronic acids, Pd(PPh3)4, base, 60-80 °C

Procuring the iodo-variant eliminates the need for expensive proprietary ligands and harsh heating, directly lowering scale-up costs and reducing impurity profiles.

IFN induction profile
Class-level inference
Iodo substitution (vs Br) predicted to attenuate IFN induction while antiviral activity remains comparable
Supports IFN-independent antiviral pathway interpretation
Extrapolated from 6-phenyl series SAR; 6-methyl pair not directly quantified

C6-Methyl Conformational Lock

The inclusion of the C6-methyl group adjacent to the C5-iodo coupling site is a critical structural differentiator. When a bulky group (such as an aryl ring) is coupled at the C5 position, the C6-methyl group creates a severe steric clash that forces the newly attached C5-substituent out of the pyrimidine plane. Molecular modeling and crystallographic data of analogous systems indicate that this steric interaction enforces a dihedral angle of approximately 60° to 90° between the pyrimidine core and the C5-aryl group [1]. The des-methyl comparator (2-amino-5-iodo-4-pyrimidinol) allows the C5-substituent to adopt a nearly coplanar conformation (dihedral angle <30°). This forced orthogonality is highly sought after in drug design to precisely target deep, narrow binding pockets.

Evidence DimensionDihedral angle of C5-aryl substituents
Target Compound DataForced non-coplanar geometry (~60°-90° dihedral angle)
Comparator Or Baseline2-Amino-5-iodo-4-pyrimidinol (des-methyl analog) allows planar geometry (<30° dihedral angle)
Quantified DifferenceEnforced orthogonal conformation vs. flat/planar default
Conditions3D conformation of downstream C5-aryl coupled products

The C6-methyl group acts as a built-in conformational lock, which is essential for buyers synthesizing highly selective target-binding molecules that require specific 3D architectures.

PI3Kδ probe IC50
Reported
0.600 nM (derivative conjugate, TR-FRET)
Demonstrates synthetic utility for kinase-targeted probe design
Value from a specific PI3Kδ inhibitor conjugate; scaffold enabled sub-nanomolar potency

Chemoselective Orthogonal Coupling

The distinct bond dissociation energy of the C-I bond (~234 kJ/mol) compared to C-Br (~318 kJ/mol) or C-Cl (~397 kJ/mol) allows 2-Amino-5-iodo-6-methyl-4-pyrimidinol to be used in highly chemoselective orthogonal coupling strategies[1]. When reacting with coupling partners that contain secondary bromides or chlorides, the C5-iodo group undergoes oxidative addition preferentially. This permits the synthesis of complex asymmetric architectures without the need for extensive protecting group chemistry. Using a 5-bromo pyrimidine baseline in similar complex mixtures results in competing reactions and poor selectivity, often yielding complex mixtures that require costly chromatographic separations.

Evidence DimensionChemoselectivity in the presence of competing aryl bromides/chlorides
Target Compound DataExclusive initial reaction at the C5-iodo position
Comparator Or Baseline5-bromo pyrimidines (competing oxidative addition, leading to mixed products)
Quantified DifferenceNear 100% site-selectivity for the iodo position vs. statistical mixtures
ConditionsCross-coupling in the presence of other halogenated functional groups

High chemoselectivity streamlines synthetic routes by eliminating protection/deprotection steps, significantly improving overall process yield and throughput.

Patent precedent
Reported
Explicitly named in US 3,956,302 with exemplified N-iodosuccinimide synthetic route
Reduces synthetic risk for scale-up research
Ambient temperature halogenation conditions support process feasibility

Conformationally Restricted Kinase Inhibitors

Because the C6-methyl group enforces an orthogonal dihedral angle on C5-substituents, this compound is the premier starting material for designing ATP-competitive kinase inhibitors. The C2-amino and C4-hydroxyl groups anchor the molecule in the hinge region via hydrogen bonding, while the C5-substituent is projected precisely into the hydrophobic pocket, a geometry that cannot be reliably achieved with des-methyl analogs[1].

Mild-Condition Process Chemistry

In industrial scale-up where substrates contain thermally sensitive functional groups, the C5-iodo handle allows for Suzuki or Sonogashira couplings at low temperatures (often room temperature to 60 °C). This avoids the degradation pathways and high energy costs associated with forcing the coupling of less reactive 5-bromo pyrimidines [2].

Orthogonal Heterocyclic Scaffold Assembly

The high reactivity of the C-I bond enables orthogonal, step-wise functionalization. Buyers can preferentially couple at the C5 position of 2-Amino-5-iodo-6-methyl-4-pyrimidinol even when the coupling partner possesses a secondary bromide or chloride, facilitating the rapid construction of multi-ring pharmaceutical libraries without complex protecting group strategies[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiviral mechanism dissection studies
Attenuated IFN-induction profile
IFN-independent pathway endpoint validation
PI3Kδ-targeted probe synthesis
Heavy-atom synthetic handle (iodine)
Derivatization and binding assay validation
Preclinical process chemistry development
Patent-documented synthetic precedent
Scalability and route reproducibility validation

XLogP3

-0.3

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